molecular formula C33H33NO4 B024075 Dibenzyl D,L-Stepholidine CAS No. 62744-18-7

Dibenzyl D,L-Stepholidine

Numéro de catalogue: B024075
Numéro CAS: 62744-18-7
Poids moléculaire: 507.6 g/mol
Clé InChI: WNGSKEIBKZYUSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Dibenzyl D,L-Stepholidine has several scientific research applications:

Mécanisme D'action

Target of Action

Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .

Mode of Action

The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .

Biochemical Pathways

The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .

Result of Action

The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .

Méthodes De Préparation

The synthesis of Dibenzyl D,L-Stepholidine involves several steps, starting from basic organic compounds. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzylation: The next step involves the benzylation of the isoquinoline core. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride.

Analyse Des Réactions Chimiques

Dibenzyl D,L-Stepholidine undergoes various chemical reactions, including:

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and methoxy-substituted isoquinolines.

Activité Biologique

Dibenzyl D,L-Stepholidine, a compound derived from the tetrahydroberberine alkaloid family, has garnered significant attention for its multifaceted biological activities, particularly its interactions with dopamine receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its unique structure, which allows it to interact with various dopamine receptor subtypes. The compound acts primarily as a D1 receptor agonist and a D2 receptor antagonist . This dual action is crucial for its potential therapeutic effects in neuropsychiatric disorders.

  • D1 Receptor Agonism : this compound binds to D1 receptors, enhancing dopaminergic signaling, which may improve cognitive functions and alleviate symptoms associated with schizophrenia .
  • D2 Receptor Antagonism : By antagonizing D2 receptors, the compound may mitigate the side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Its ability to modulate dopamine signaling pathways suggests potential applications in conditions like Parkinson's disease and Alzheimer's disease.

Antipsychotic Potential

Studies have demonstrated that this compound has antipsychotic properties comparable to atypical antipsychotics. It effectively reduces amphetamine-induced locomotion and exhibits a favorable side effect profile at therapeutic doses .

In Vitro Studies

In vitro studies have shown that this compound has significant affinity for various dopamine receptors:

Receptor TypeAffinity (nM)
D1High
D2Moderate
D3Moderate
D4Low
D5High

These findings suggest that the compound can selectively modulate dopaminergic activity, which is pivotal for its therapeutic efficacy .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacokinetic profile of this compound. It has been observed to produce dose-dependent receptor occupancy:

  • D1 Receptor Occupancy : 9-77% at doses ranging from 0.3 to 30 mg/kg.
  • D2 Receptor Occupancy : 44-94% at doses ranging from 1 to 30 mg/kg.

These results underline its potential as an effective treatment option for psychotic disorders while minimizing the risk of significant side effects associated with high D2 receptor occupancy .

Propriétés

IUPAC Name

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGSKEIBKZYUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554300
Record name 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62744-18-7
Record name 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.